3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 4-fluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 4-fluoroaniline with a thioamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis in cancer cells or inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: Compounds containing the thiazole ring exhibit diverse biological activities, including antimicrobial and anticancer properties.
Fluorophenyl derivatives: These compounds are known for their enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core and the 4-fluorophenyl group. This combination imparts distinct biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63529-22-6 |
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Molecular Formula |
C11H9FN2S |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6H2 |
InChI Key |
HPOWALXKCNUALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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